3-Chloro-4-fluoro-5-propoxyphenol
Description
3-Chloro-4-fluoro-5-propoxyphenol is a halogenated phenolic compound featuring a benzene ring substituted with chlorine (position 3), fluorine (position 4), and a propoxy group (position 5). The propoxy substituent introduces lipophilicity, while the electron-withdrawing chloro and fluoro groups enhance the acidity of the phenolic hydroxyl group (pKa ~8–9, estimated).
Properties
IUPAC Name |
3-chloro-4-fluoro-5-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-2-3-13-8-5-6(12)4-7(10)9(8)11/h4-5,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMVVSWAFVQLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-propoxyphenol typically involves the following steps:
Halogenation: The introduction of chloro and fluoro groups onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination and fluorination can be carried out using chlorine and fluorine gas or their respective reagents under controlled conditions.
Alkylation: The propoxy group can be introduced via an alkylation reaction. This can be done by reacting the halogenated phenol with propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-5-propoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen substituents or to modify the propoxy group.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-4-fluoro-5-propoxyphenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Studies: Researchers may use this compound to study the effects of halogenated phenols on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-5-propoxyphenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the phenolic group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and steric effects of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Substituent and Property Comparison
Key Observations:
- Acidity: Trifluoromethyl (CF₃) in 4-Chloro-3-(trifluoromethyl)phenol confers greater acidity than fluoro or chloro substituents due to its stronger electron-withdrawing effect .
- Solubility: Carboxylic acid derivatives (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid) exhibit higher aqueous solubility compared to propoxy-substituted phenols .
- Lipophilicity : Propoxy and trifluoromethyl groups increase logP values, favoring membrane permeability but reducing water solubility .
Positional Isomerism and Reactivity
- Propoxy vs. Methoxy: Replacing propoxy (OPr) with methoxy (OMe) reduces steric bulk but retains electron-donating effects, as seen in 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
